molecular formula C7H7BrClF3N2 B6216213 [3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 2702227-17-4

[3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B6216213
CAS No.: 2702227-17-4
M. Wt: 291.5
InChI Key:
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Description

[3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H6BrF3N2·HCl and a molecular weight of 255.04 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydrazine moiety attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 3-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

[3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of enzyme inhibition and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as an anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

[3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride can be compared with other similar compounds, such as:

    [4-(trifluoromethyl)phenyl]hydrazine hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.

    [3-bromo-4-(methyl)phenyl]hydrazine hydrochloride: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties and applications.

The presence of both the bromine atom and the trifluoromethyl group in this compound makes it unique and valuable for specific research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves the reaction of 3-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "3-bromo-4-(trifluoromethyl)aniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 3-bromo-4-(trifluoromethyl)aniline (1.0 g, 3.6 mmol) in ethanol (10 mL), hydrazine hydrate (0.5 mL, 10 mmol) and hydrochloric acid (0.5 mL, 6 mmol) are added.", "The reaction mixture is stirred at room temperature for 2 hours.", "The resulting precipitate is filtered and washed with ethanol.", "The product is dried under vacuum to obtain [3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride as a white solid (yield: 85%)." ] }

CAS No.

2702227-17-4

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.5

Purity

95

Origin of Product

United States

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